molecular formula C13H14F3N3O B3270801 Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- CAS No. 534620-40-1

Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-

Cat. No.: B3270801
CAS No.: 534620-40-1
M. Wt: 285.26 g/mol
InChI Key: USJOBSIWECNCPE-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C13H14F3N3O and its molecular weight is 285.26 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- is 285.10889656 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-N-(1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-12(2,18-11(20)13(14,15)16)7-9-8-19-6-4-3-5-10(19)17-9/h3-6,8H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJOBSIWECNCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN2C=CC=CC2=N1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142780
Record name 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534620-40-1
Record name 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534620-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- (commonly referred to as Trifluoroacetamide ) is a synthetic derivative of acetamide featuring a trifluoromethyl group and an imidazopyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C₉H₆F₃N₃O
  • SMILES Notation : C1=CC2=NC(=CN2C=C1)NC(=O)C(F)(F)F
  • InChI Key : UUNDTHNXCSUIRY-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+230.05358144.0
[M+Na]+252.03552152.7
[M+NH₄]+247.08012148.9
[M+K]+268.00946150.2
[M-H]-228.03902140.1

The biological activity of Trifluoroacetamide is primarily attributed to its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs). The compound acts as a potent inhibitor of specific kinases involved in cellular signaling pathways, which can lead to altered cellular responses and potential therapeutic effects.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study examining small molecule kinase inhibitors indicated that compounds similar to Trifluoroacetamide exhibit significant inhibition of tyrosine kinases, which are crucial in cancer signaling pathways .
    • The compound was shown to inhibit the ATP-binding site of specific kinases with nanomolar potency, potentially offering therapeutic benefits in oncology.
  • G Protein-Coupled Receptor Activity :
    • Research has demonstrated that imidazoline receptors, which are GPCRs, can be modulated by compounds like Trifluoroacetamide . These receptors are implicated in various physiological processes including blood pressure regulation and neurotransmitter release.
  • Antiproliferative Effects :
    • In vitro studies have reported that Trifluoroacetamide exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent . The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Selectivity and Toxicity :
    • The selectivity of Trifluoroacetamide for specific kinase targets has been noted to result in reduced off-target effects compared to other broad-spectrum kinase inhibitors . This selectivity is crucial for minimizing side effects in clinical applications.

Pharmacological Profile

  • IC₅₀ Values : Specific IC₅₀ values for kinase inhibition have been reported in the low nanomolar range.
  • Selectivity Index : The selectivity index for Trifluoroacetamide indicates a favorable profile compared to traditional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-

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